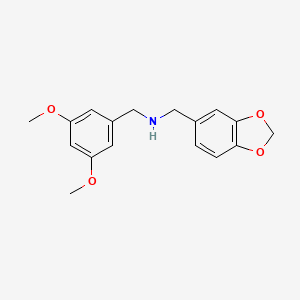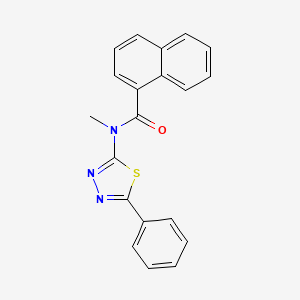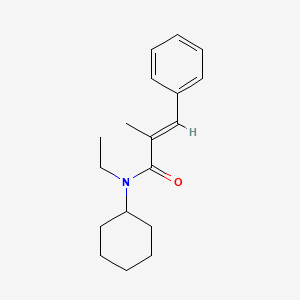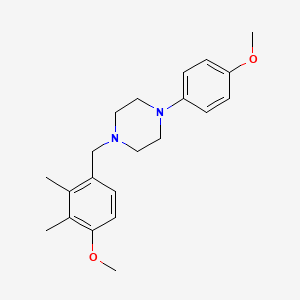![molecular formula C15H13NO3S B5693142 2-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5693142.png)
2-{[(phenylthio)acetyl]amino}benzoic acid
描述
2-{[(Phenylthio)acetyl]amino}benzoic acid, also known as PTABA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. PTABA is a derivative of benzoic acid, which is a common organic acid used in many industrial and pharmaceutical processes. The addition of a phenylthioacetyl group to the benzoic acid molecule gives rise to PTABA, which has unique properties that make it useful in many different applications.
作用机制
The mechanism of action of 2-{[(phenylthio)acetyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the inflammatory response. 2-{[(phenylthio)acetyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects
2-{[(phenylthio)acetyl]amino}benzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-{[(phenylthio)acetyl]amino}benzoic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. In vivo studies have shown that 2-{[(phenylthio)acetyl]amino}benzoic acid can reduce inflammation and pain in animal models of arthritis and asthma.
实验室实验的优点和局限性
2-{[(phenylthio)acetyl]amino}benzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 2-{[(phenylthio)acetyl]amino}benzoic acid is also relatively inexpensive compared to other anti-inflammatory compounds, making it an attractive option for researchers with limited budgets. However, there are some limitations to the use of 2-{[(phenylthio)acetyl]amino}benzoic acid in laboratory experiments. 2-{[(phenylthio)acetyl]amino}benzoic acid has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 2-{[(phenylthio)acetyl]amino}benzoic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not fully understood.
未来方向
There are several future directions for research on 2-{[(phenylthio)acetyl]amino}benzoic acid. One area of interest is the development of new synthesis methods that could improve the yield and purity of 2-{[(phenylthio)acetyl]amino}benzoic acid. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory properties of 2-{[(phenylthio)acetyl]amino}benzoic acid. This could lead to the development of new drugs that target these mechanisms for the treatment of inflammatory diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[(phenylthio)acetyl]amino}benzoic acid in human clinical trials.
科学研究应用
2-{[(phenylthio)acetyl]amino}benzoic acid has been studied extensively in scientific research due to its potential applications in various fields. In the field of medicine, 2-{[(phenylthio)acetyl]amino}benzoic acid has been shown to have anti-inflammatory properties that could make it useful in the treatment of various diseases, including arthritis and asthma. 2-{[(phenylthio)acetyl]amino}benzoic acid has also been shown to have antiviral and antimicrobial properties, which could make it useful in the treatment of infectious diseases.
属性
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWXSAPTRGDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Phenylthio)acetyl]amino}benzoic acid | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)


![2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5693149.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5693155.png)